2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H26FN3O3 and its molecular weight is 435.499. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Applications
One significant application of compounds structurally related to 2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is in herbicides. A study by Li et al. (2005) demonstrated the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones with potent herbicidal activity, highlighting the potential of such compounds in agricultural applications (Li et al., 2005).
Anticonvulsant Properties
Compounds with a similar structural framework have been researched for their anticonvulsant properties. Kamiński et al. (2011) synthesized new acetamide derivatives of phthalimide and found some of these compounds to be effective in seizure tests, indicating their potential as anticonvulsant agents (Kamiński et al., 2011).
Antihistamine Activity
The manipulation of similar piperazine structures has led to the discovery of compounds with antihistamine activity. Abou-Gharbia et al. (1995) found that certain substituted piperazine derivatives showed promising antihistamine H1-activity without undesirable antidopaminergic activity (Abou-Gharbia et al., 1995).
Synthesis and Luminescent Properties
Gan et al. (2003) studied novel piperazine substituted naphthalimide compounds, investigating their luminescent properties and photo-induced electron transfer. Such research indicates the potential use of similar compounds in developing luminescent materials and sensors (Gan et al., 2003).
Fluorescent Ligands for Receptor Visualization
Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for visualizing 5-HT1A receptors, demonstrating potential applications in biochemical imaging and receptor studies (Lacivita et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as isoindoline-1,3-dione derivatives, have been investigated against blood cancer using k562 and raji cell lines .
Mode of Action
It’s worth noting that isoindoline-1,3-dione derivatives have been found to influence the survival of cancer cells .
Biochemical Pathways
Similar compounds have been found to induce apoptosis and necrosis in raji cells .
Pharmacokinetics
It’s worth noting that the compound has a molecular weight of 4355, a logP of 26904, and a logD of 26904 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to have inhibitory effects on the viability of cancer cells .
Action Environment
The compound’s logp and logd values suggest that it is hydrophobic and can pass through living membranes in vivo . This could potentially influence its action and stability in different environments.
Properties
IUPAC Name |
2-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c26-21-7-3-4-8-22(21)27-13-15-28(16-14-27)23(30)17-9-11-18(12-10-17)29-24(31)19-5-1-2-6-20(19)25(29)32/h3-4,7-12,19-20H,1-2,5-6,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSYUEUULHVOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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